N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a unique combination of functional groups, including a hydroxyphenyl group, a dioxoisoindole core, and a phenyldiazenyl moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the condensation of phthalic anhydride with a primary amine to form the isoindole-1,3-dione scaffold . Subsequent functionalization of the isoindole core can be achieved through various reactions, such as Suzuki-Miyaura coupling, to introduce the phenyldiazenyl group
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole core and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, aniline derivatives from reduction, and various substituted isoindole derivatives from substitution reactions.
Scientific Research Applications
N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, its ability to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging activity contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N-substituted isoindole-1,3-dione derivatives: These compounds share the isoindole core but differ in their substituents, leading to variations in their biological activities and applications.
Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
304885-85-6 |
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Molecular Formula |
C27H18N4O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C27H18N4O4/c32-22-8-4-7-20(16-22)28-25(33)17-9-14-23-24(15-17)27(35)31(26(23)34)21-12-10-19(11-13-21)30-29-18-5-2-1-3-6-18/h1-16,32H,(H,28,33) |
InChI Key |
QUINTRJAGQTFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)O |
Origin of Product |
United States |
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